![molecular formula C11H16N2O2 B268663 1-(2-Furylmethyl)-3-piperidinecarboxamide](/img/structure/B268663.png)
1-(2-Furylmethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furylmethyl)-3-piperidinecarboxamide, commonly known as FMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP has been found to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic application in various fields.
Wirkmechanismus
The mechanism of action of FMP is not fully understood. However, studies have suggested that FMP exerts its effects through the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. FMP has also been found to modulate the expression of various genes involved in cell survival, apoptosis, and inflammation.
Biochemical and Physiological Effects:
FMP has been found to exhibit various biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiac function. FMP has also been found to modulate the expression of various genes involved in cell survival, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FMP in lab experiments is its potent anticancer activity and neuroprotective effects. FMP has also been found to have cardioprotective effects, making it a potential candidate for therapeutic application in cardiovascular diseases. However, one of the limitations of using FMP in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for FMP research. Firstly, further studies are needed to elucidate the exact mechanism of action of FMP. Secondly, studies are needed to investigate the potential therapeutic application of FMP in other fields such as immunology and infectious diseases. Finally, efforts should be made to develop more cost-effective and efficient synthesis methods for FMP to make it more accessible for scientific research.
In conclusion, FMP is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP has been found to exhibit various biochemical and physiological effects, making it a potential candidate for therapeutic application in various fields. Further research is needed to fully understand the mechanism of action of FMP and to investigate its potential therapeutic application in other fields.
Synthesemethoden
FMP can be synthesized through a multistep process involving the reaction of 2-furylmethylamine with acetic anhydride, followed by the reaction of the intermediate product with piperidine-3-carboxylic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
FMP has been extensively studied for its potential therapeutic application in various fields such as cancer research, neurology, and cardiovascular diseases. FMP has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, FMP has been found to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.
Eigenschaften
Produktname |
1-(2-Furylmethyl)-3-piperidinecarboxamide |
---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O2/c12-11(14)9-3-1-5-13(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H2,12,14) |
InChI-Schlüssel |
PXPNRPMGJSXBEM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.